4-Bromo-1H-indol-6-amine hydrochloride

Description

BenchChem offers high-quality 4-Bromo-1H-indol-6-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1H-indol-6-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

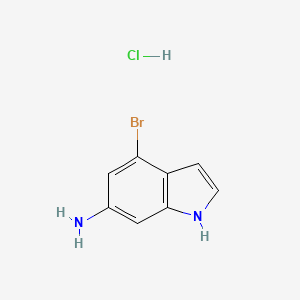

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromo-1H-indol-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.ClH/c9-7-3-5(10)4-8-6(7)1-2-11-8;/h1-4,11H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTBJDSXFWUXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646543 | |

| Record name | 4-Bromo-1H-indol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134753-48-2 | |

| Record name | 4-Bromo-1H-indol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-1H-indol-6-amine Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-1H-indol-6-amine hydrochloride (CAS: 1134753-48-2), a key heterocyclic building block for research and development. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] This document elucidates the physicochemical properties, spectroscopic characteristics, and chemical reactivity of this specific substituted indole. We present a logical synthetic strategy, detailed handling protocols, and an exploration of its applications in drug discovery, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile intermediate.

Introduction: The Strategic Value of a Substituted Indole

The indole ring system, consisting of a fused benzene and pyrrole ring, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and rigid structure make it an ideal scaffold for interacting with a wide range of biological targets. 4-Bromo-1H-indol-6-amine hydrochloride emerges as a particularly valuable intermediate due to the strategic placement of its functional groups.

-

The Amino Group (C6): Serves as a key handle for derivatization, allowing for the introduction of diverse pharmacophores through acylation, alkylation, or sulfonylation.

-

The Bromo Group (C4): Acts as a versatile synthetic linchpin, enabling carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling methodologies.[2]

-

The Hydrochloride Salt: Enhances the compound's solubility in polar solvents and improves its handling characteristics compared to the free base.

This trifecta of features provides chemists with orthogonal reactivity, allowing for selective and sequential modifications to build molecular complexity and explore structure-activity relationships (SAR) efficiently.

Caption: Chemical structure and key reactive sites.

Physicochemical and Handling Properties

A clear understanding of the compound's fundamental properties is critical for its effective use and storage.

Chemical Identity and Properties

The following table summarizes the core physicochemical data for 4-Bromo-1H-indol-6-amine hydrochloride.

| Property | Value | Reference(s) |

| CAS Number | 1134753-48-2 | [3][4] |

| Molecular Formula | C₈H₈BrClN₂ | [3] |

| Molecular Weight | 247.52 g/mol | [3][4] |

| SMILES | NC1=CC2=C(C(Br)=C1)C=CN2.[H]Cl | [3] |

| Purity | Typically ≥97% | [5] |

| Appearance | Expected to be a solid (powder/crystalline) | [6] |

Solubility Profile

While empirical data is limited, a reasoned solubility profile can be predicted based on the structure. The free base, 4-Bromo-1H-indol-6-amine, is expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and ethers.[7] The formation of the hydrochloride salt significantly enhances its polarity.

-

Soluble in: Polar protic solvents like methanol, ethanol, and to some extent, water.

-

Insoluble in: Non-polar solvents like hexanes and likely has poor solubility in less polar aprotic solvents like diethyl ether.

Causality Insight: The protonation of the basic amino group to form the ammonium chloride salt disrupts the crystal lattice of the free base and allows for strong ion-dipole interactions with polar solvents, thereby increasing solubility.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

-

Recommended Storage: Store in a tightly sealed container in a dry, cool environment.[8] Commercial suppliers recommend conditions ranging from room temperature to 2-8°C.[3][5]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9] Strong bases will deprotonate the hydrochloride salt, liberating the free amine.

Spectroscopic and Analytical Characterization

No specific spectra for the title compound are publicly available. However, a senior scientist can reliably predict the key analytical signatures based on its structure and data from analogous compounds like 4-bromoindole and 4-bromoaniline.[10][11]

| Technique | Expected Key Features |

| ¹H NMR | ~11.0-12.0 ppm: Broad singlet for the indole N-H .~7.0-8.0 ppm: Multiple signals (singlets/doublets) corresponding to the protons on the benzene portion of the indole ring.~6.5-7.5 ppm: Signals for the two protons on the pyrrole ring.~4.0-6.0 ppm: Broad signal for the ammonium protons (-NH ₃⁺) of the hydrochloride salt. |

| ¹³C NMR | Approximately 8 distinct signals in the aromatic region (~100-140 ppm).The carbon bearing the bromine (C4) will be shifted relative to a non-brominated analogue. |

| Mass Spec (MS) | A characteristic pair of molecular ion peaks [M+H]⁺ and [M+H+2]⁺ for the free base (at m/z 211 and 213) with an intensity ratio of approximately 1:1, which is the definitive isotopic signature of a monobrominated compound. |

| IR Spectroscopy | ~3200-3400 cm⁻¹: N-H stretching vibrations from the indole NH and the amine.~2400-2800 cm⁻¹: Broad absorption characteristic of an ammonium salt.~1600-1450 cm⁻¹: Aromatic C=C stretching. |

Trustworthiness: When analyzing a new batch of this material, the presence of the 1:1 isotopic pattern in the mass spectrum is a primary, self-validating checkpoint for confirming the incorporation of bromine.

Chemical Reactivity and Synthetic Utility

The synthetic power of 4-Bromo-1H-indol-6-amine hydrochloride lies in the orthogonal reactivity of its functional groups, enabling a wide array of chemical transformations.

Caption: Potential synthetic transformations.

-

Palladium-Catalyzed Cross-Coupling: The C4-bromo position is primed for reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination.[2] This is the most powerful method for introducing aryl, heteroaryl, alkyl, or amino substituents at this position, dramatically expanding the accessible chemical space.

-

Amine Derivatization: The C6-amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides, respectively.[2] This site is ideal for attaching side chains to modulate solubility or target engagement.

-

Indole Nitrogen Chemistry: The indole N-H can be deprotonated with a suitable base and subsequently alkylated or protected.[12] Protecting the indole nitrogen is often a crucial first step in multi-step syntheses to prevent unwanted side reactions.

Expertise Insight: A common strategic choice is to first protect the indole nitrogen (e.g., with a TIPS or SEM group), then perform a cross-coupling reaction at the C4-bromo position, and finally deprotect and/or derivatize the C6-amine. This sequence prevents interference from the acidic N-H proton during the organometallic coupling step.

Proposed Synthetic Workflow

While multiple synthetic routes to substituted indoles exist, a robust and logical pathway to 4-Bromo-1H-indol-6-amine hydrochloride would involve the reduction of a nitro-indole precursor. This approach is common in industrial synthesis due to the availability of starting materials and the reliability of the reduction step.

Caption: High-level synthetic workflow diagram.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for this transformation.[13]

Objective: To synthesize 4-Bromo-1H-indol-6-amine hydrochloride from 4-bromo-6-nitro-1H-indole.

Step 1: Catalytic Hydrogenation of 4-Bromo-6-nitro-1H-indole

-

Inerting the Reaction Vessel: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-6-nitro-1H-indole (1.0 eq).

-

Adding Catalyst and Solvent: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (Pd/C, ~0.05 eq). Add a suitable solvent such as ethanol or ethyl acetate (approx. 10-20 mL per gram of starting material).

-

Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

-

Reaction Monitoring: Stir the suspension vigorously under a positive pressure of hydrogen (a balloon is sufficient for lab scale) at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-16 hours).

-

Self-Validation: The disappearance of the UV-active, non-polar nitro-indole spot and the appearance of a more polar, amine-containing product spot on the TLC plate confirms the reaction's progress.

-

-

Workup: Once complete, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-Bromo-1H-indol-6-amine as the free base.

Causality Insight: Catalytic hydrogenation is selected as it is a clean and efficient method for nitro group reduction. The palladium catalyst facilitates the addition of hydrogen across the N-O bonds, ultimately liberating water and forming the desired amine. This method avoids the use of harsh, acidic reducing agents that could potentially lead to side reactions.[13]

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable anhydrous solvent in which the hydrochloride salt is insoluble, such as diethyl ether or DCM.

-

Precipitation: While stirring, add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise.

-

Isolation: A precipitate will form immediately. Continue stirring for 15-30 minutes to ensure complete salt formation. Isolate the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold, anhydrous diethyl ether to remove any non-salt impurities.

-

Drying: Dry the resulting white or off-white powder under vacuum to yield the final product, 4-Bromo-1H-indol-6-amine hydrochloride.[13]

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value starting material. Its utility stems from its role as a versatile scaffold.[2]

-

Fragment-Based Drug Discovery (FBDD): The core structure can be used in fragment screening libraries to identify initial low-affinity hits against protein targets.

-

Library Synthesis: The orthogonal reactivity allows for the rapid parallel synthesis of hundreds or thousands of distinct analogues for high-throughput screening (HTS).

-

Lead Optimization: In later stages, the C4 and C6 positions can be systematically modified to fine-tune a lead compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Authoritative Example: While not this exact molecule, closely related 6-bromoindole derivatives have been identified as potent inhibitors of bacterial cystathionine γ-lyase (bCSE).[12] Inhibition of this enzyme hinders hydrogen sulfide production in pathogenic bacteria, sensitizing them to antibiotics. This demonstrates the potential for bromo-indole scaffolds to yield compounds with novel mechanisms of action, highlighting the value of 4-Bromo-1H-indol-6-amine hydrochloride as a precursor for such research.[12]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this chemical.

GHS Hazard Classification

| Hazard Code | Description | Reference |

| H302 | Harmful if swallowed | [3] |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H335 | May cause respiratory irritation | [3] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Handling Procedure:

-

Spill Cleanup:

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Reddit. (2021). Solubility of 4-bromo aniline in solvents?. r/chemhelp. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoindole. National Center for Biotechnology Information. Retrieved from [Link]

-

Cuevas, F., et al. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2021). Synthesis of a Series of Diaminoindoles. Retrieved from [Link]

-

News-Medical.Net. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-6-chloro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

Lead Sciences. (n.d.). 4-Bromo-1H-indol-6-amine. Retrieved from [Link]

-

Spectrochem. (n.d.). Home. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. Buy 4-bromo-1H-indol-6-amine | 375369-03-2 [smolecule.com]

- 3. 1134753-48-2|4-Bromo-1H-indol-6-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. 4-bromo-1H-indol-6-amine,hydrochloride - CAS:1134753-48-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. 4-Bromo-1H-indol-6-amine - Lead Sciences [lead-sciences.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. reddit.com [reddit.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Bromoaniline(106-40-1) 1H NMR [m.chemicalbook.com]

- 12. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Technical Characterization Guide: 4-Bromo-1H-indol-6-amine Hydrochloride

Executive Summary

4-Bromo-1H-indol-6-amine hydrochloride is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and serotonergic modulators (specifically 5-HT6 antagonists). Its structural uniqueness lies in the orthogonal reactivity provided by the C4-bromine (amenable to Suzuki/Buchwald couplings) and the C6-amine (ready for amide coupling or reductive amination).

Precise characterization of this compound is critical due to the prevalence of regioisomers (e.g., 6-bromo-4-aminoindole) which possess identical molecular weights but vastly different biological activities. This guide provides a definitive breakdown of its molecular weight, stoichiometric validation, and analytical protocols for researchers.[1]

| Parameter | Data |

| Systematic Name | 4-Bromo-1H-indol-6-amine hydrochloride |

| CAS Number (Salt) | 1134753-48-2 |

| CAS Number (Free Base) | 375369-03-2 |

| Molecular Formula | C₈H₈BrClN₂ (C₈H₇BrN₂[2] · HCl) |

| Exact Molecular Weight | 247.52 g/mol |

| Appearance | Off-white to pale grey solid |

Physicochemical Characterization

Molecular Weight Breakdown

In drug development, accurate stoichiometry is non-negotiable for yield calculations and molar dosing.[1] The molecular weight of 247.52 g/mol is derived from the mono-hydrochloride salt form.[1]

Stoichiometric Calculation:

| Component | Formula | Contribution ( g/mol ) |

| Indole Core (Free Base) | C₈H₇BrN₂ | 211.06 |

| Counterion (Hydrochloric Acid) | HCl | 36.46 |

| Total Salt MW | C₈H₈BrClN₂ | 247.52 |

Note: The bromine atom contributes significantly to the mass and isotopic distribution.[1] Calculations must account for the naturally occurring ⁷⁹Br and ⁸¹Br isotopes (~1:1 ratio).

Solubility and Stability[2]

-

Solubility: The hydrochloride salt significantly enhances aqueous solubility compared to the free base, facilitating use in biological assays.[1] It is soluble in DMSO, Methanol, and Water (>10 mg/mL).[1]

-

Stability: Indoles are electron-rich and prone to oxidation at the C3 position upon prolonged light exposure.[1] The C6-amine is also susceptible to oxidation (browning) if stored improperly.[1]

-

Protocol: Store at -20°C, desiccated, and protected from light.

-

Analytical Validation Protocols

To ensure scientific integrity, researchers must validate the identity of the material, specifically ruling out regioisomers.[1]

Isotope Pattern Analysis (Mass Spectrometry)

The presence of Bromine and Chlorine creates a distinct isotopic signature in the Mass Spectrum (MS).[1]

-

M+ Peak: The parent ion will appear as a cluster due to Br/Cl isotopes.[1]

-

Pattern:

-

[M]+ : (⁷⁹Br, ³⁵Cl)

-

[M+2]+ : (⁸¹Br, ³⁵Cl) AND (⁷⁹Br, ³⁷Cl)

-

[M+4]+ : (⁸¹Br, ³⁷Cl)

-

-

Validation Check: A 1:1 ratio (approximate) in the primary doublet confirms the presence of one Bromine atom.[1]

Regiochemistry Verification (NMR)

Distinguishing 4-bromo-6-amino from 6-bromo-4-amino requires analyzing the coupling constants (

-

Key Signal: Look for the meta-coupling between H-5 and H-7.

-

4-Bromo-1H-indol-6-amine: The proton at C5 will show a doublet with a meta-coupling constant (

Hz) to H-7. The H-3 proton (typically a doublet of doublets or triplet) will show influence from the C4-Br. -

Self-Validating Logic: If H-5 appears as a doublet of doublets with a large ortho-coupling (

Hz), the substitution pattern is incorrect (likely 5-substituted).

Chloride Content Titration

To confirm the stoichiometry (Mono-HCl vs. Hemihydrochloride), perform an argentometric titration.[1]

-

Method: Dissolve 20 mg in water; titrate with 0.01 M AgNO₃ using a potentiometric endpoint.

-

Target: 14.3% w/w Chloride content.

Experimental Workflow & Logic

The following diagram illustrates the decision tree for validating the compound before introducing it into a synthetic pipeline.

Figure 1: Analytical decision tree for validating 4-Bromo-1H-indol-6-amine HCl identity and purity.

Synthetic Utility & Applications

This molecule serves as a "bifunctional linchpin" in medicinal chemistry.[1]

-

C4-Position (Bromine):

-

Reactivity: Electrophilic site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

Application: Introduction of aryl or heteroaryl groups to expand the pharmacophore, common in kinase inhibitors targeting the ATP-binding pocket.

-

-

C6-Position (Amine):

Causality in Synthesis: Researchers typically perform the C4-coupling before modifying the C6-amine if the conditions are harsh, or protect the amine (e.g., Boc-group) to prevent catalyst poisoning.

References

-

PubChem. (2025).[1] 4-Bromo-1H-indol-6-amine hydrochloride Compound Summary. National Library of Medicine.[1] [Link][1]

-

Moyer, M. P., et al. (1986).[1][3] "Metal-halogen exchange of bromoindoles. A route to substituted indoles." The Journal of Organic Chemistry, 51(26), 5106-5110.[3] (Foundational chemistry for bromoindole reactivity).

Sources

A Comprehensive Spectroscopic Guide to 4-Bromo-1H-indol-6-amine Hydrochloride: An Essential Building Block in Modern Drug Discovery

This in-depth technical guide provides a detailed spectroscopic characterization of 4-Bromo-1H-indol-6-amine hydrochloride (CAS Number: 1134753-48-2), a key intermediate in the synthesis of pharmacologically active compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document offers a thorough analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopic interpretation and data from closely related structural analogs to provide a robust predictive analysis. This approach not only offers a valuable reference for the characterization of this specific molecule but also serves as an educational tool for understanding the spectroscopic properties of substituted indoles.

Introduction: The Significance of 4-Bromo-1H-indol-6-amine Hydrochloride

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of bromo and amino functionalities on the indole ring, as seen in 4-Bromo-1H-indol-6-amine, provides versatile handles for further chemical modifications, making it a valuable building block in the synthesis of targeted therapeutics. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications. An accurate and comprehensive understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation in any research and development endeavor.

Molecular Structure and Key Spectroscopic Features

4-Bromo-1H-indol-6-amine hydrochloride possesses a molecular formula of C₈H₈BrClN₂ and a molecular weight of 247.52 g/mol . The structure features a bicyclic indole core with a bromine atom at the 4-position and a protonated amino group at the 6-position.

Caption: Molecular structure of 4-Bromo-1H-indol-6-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for 4-Bromo-1H-indol-6-amine hydrochloride are presented below. These predictions are based on the known spectra of 4-bromo-1H-indole and the expected electronic effects of the protonated amino group at the 6-position.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H1 (N-H) | ~11.5 | br s | - | The indole N-H proton is typically deshielded and appears as a broad singlet. |

| H2 | ~7.5 | t | ~2.5 | The C2-H of the indole ring, coupled to H3. |

| H3 | ~6.6 | t | ~2.5 | The C3-H of the indole ring, coupled to H2. |

| H5 | ~7.3 | d | ~1.5 | Aromatic proton ortho to the protonated amino group, showing a small meta coupling to H7. |

| H7 | ~7.1 | d | ~1.5 | Aromatic proton para to the protonated amino group, showing a small meta coupling to H5. |

| NH₃⁺ | ~9.0 | br s | - | The protons of the ammonium group are expected to be significantly deshielded and appear as a broad singlet due to exchange and quadrupolar broadening. |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Carbon | Predicted δ (ppm) | Rationale |

| C2 | ~125 | Typical chemical shift for the C2 carbon in the indole ring. |

| C3 | ~102 | The C3 carbon is generally more shielded than C2. |

| C3a | ~128 | Quaternary carbon at the ring junction. |

| C4 | ~115 | Carbon bearing the bromine atom, its shift is influenced by the heavy atom effect. |

| C5 | ~120 | Aromatic CH carbon. |

| C6 | ~140 | Carbon attached to the electron-withdrawing ammonium group, expected to be significantly deshielded. |

| C7 | ~110 | Aromatic CH carbon. |

| C7a | ~135 | Quaternary carbon at the ring junction. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-1H-indol-6-amine hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the hydrochloride salt and for observing the exchangeable N-H and NH₃⁺ protons.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of approximately -1 to 13 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of at least 2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of approximately 0 to 160 ppm.

-

A higher number of scans will be required compared to ¹H NMR to obtain a good spectrum.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Caption: A generalized workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For 4-Bromo-1H-indol-6-amine hydrochloride, Electrospray Ionization (ESI) is the preferred method due to the compound's polar and salt nature.

Predicted Mass Spectrum (ESI-MS)

In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated free base, [M+H]⁺, where M is the free base 4-Bromo-1H-indol-6-amine.

Table 3: Predicted Key Ions in ESI-MS

| m/z (predicted) | Ion | Rationale |

| 211/213 | [M+H]⁺ | The molecular ion of the free base, showing a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). |

| 132 | [M+H - Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 104 | [C₇H₆N]⁺ | Further fragmentation involving the loss of HCN from the indole ring. |

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid may be added to promote ionization.

-

Instrument Setup: Use an ESI-MS instrument, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Operate the instrument in positive ion mode.

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Caption: Predicted major fragmentation pathway in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Bromo-1H-indol-6-amine hydrochloride will be dominated by the vibrational modes of the indole ring, the primary ammonium group, and the C-Br bond.

Predicted IR Absorption Bands

Table 4: Predicted Key IR Absorption Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3400-3200 | N-H stretch (indole) | The stretching vibration of the N-H bond in the indole ring. |

| 3200-2800 | N-H stretch (NH₃⁺) | A broad and strong absorption due to the stretching vibrations of the ammonium group, often with multiple sub-peaks. |

| ~1620 | N-H bend (NH₃⁺) | The asymmetric bending (scissoring) vibration of the primary ammonium group. |

| 1600-1450 | C=C stretch (aromatic) | Characteristic stretching vibrations of the carbon-carbon double bonds within the indole ring. |

| ~1350 | C-N stretch (aromatic amine) | Stretching vibration of the C-N bond between the aromatic ring and the amino group. |

| 1100-1000 | C-N stretch (indole) | Stretching vibration of the C-N bond within the indole ring. |

| ~750 | C-H bend (aromatic) | Out-of-plane bending vibrations of the C-H bonds on the aromatic ring. |

| 650-550 | C-Br stretch | The stretching vibration of the carbon-bromine bond. |

Experimental Protocol for FTIR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-Bromo-1H-indol-6-amine hydrochloride is expected to show characteristic absorptions for the indole chromophore, which will be influenced by the bromo and amino substituents.

Predicted UV-Vis Absorption Maxima

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) in Methanol

| λₘₐₓ (nm) | Transition | Rationale |

| ~220 | π → π | A high-energy transition characteristic of the indole ring. |

| ~270-290 | π → π | The characteristic ¹Lₐ and ¹Lₑ bands of the indole chromophore. The amino group is expected to cause a bathochromic (red) shift compared to unsubstituted indole. |

Experimental Protocol for UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λₘₐₓ.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer and record the spectrum over a range of approximately 200-400 nm.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromo-1H-indol-6-amine hydrochloride. By leveraging established spectroscopic principles and data from analogous structures, this document serves as a valuable resource for the identification and characterization of this important synthetic intermediate. The detailed experimental protocols offer practical guidance for researchers and analysts working with this and similar compounds. As with any predictive analysis, it is recommended that these data be confirmed with experimental results when the compound is synthesized or obtained.

References

-

PubChem. 4-Bromo-1H-indole. National Center for Biotechnology Information. [Link].

-

PubChem. 6-Aminoindole. National Center for Biotechnology Information. [Link]]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Optimization and Interpretation of Mass Spectrometry for 4-Bromo-1H-indol-6-amine Hydrochloride

A Structural Elucidation Guide

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 4-Bromo-1H-indol-6-amine hydrochloride (

Successful identification relies on three pillars:

-

Salt Dissociation: Proper management of the HCl salt to prevent signal suppression.[1][2]

-

Isotopic Fingerprinting: Utilizing the characteristic 1:1

ratio.[1][2][3][4] -

Fragmentation Logic: Tracking the loss of ammonia (

) and hydrogen cyanide (

Part 1: Physicochemical Context & Sample Preparation[1][2]

The Salt Factor (HCl)

The hydrochloride salt form improves stability and solubility in water but poses a challenge for Electrospray Ionization (ESI). In the gas phase, the

-

Risk: High concentrations of

anions can cause ion suppression in positive mode (ESI+) or form chloride adducts -

Solution: The sample must be desalted or sufficiently diluted in a protonating solvent to drive the equilibrium toward the free base protonated form

.

Protocol: Sample Preparation for ESI-MS[1][2]

-

Solvent System: Methanol (MeOH) is preferred over Acetonitrile (ACN) for indoles to minimize background noise.[1][2]

-

Modifier: 0.1% Formic Acid (FA) is mandatory to protonate the exocyclic amine at position 6.[1][2]

| Step | Action | Mechanistic Rationale |

| 1 | Weighing | Dissolve ~1 mg of salt in 1 mL 50:50 MeOH:H₂O . |

| 2 | Desalting (Optional) | If using direct infusion, pass through a C18 SPE cartridge to remove excess |

| 3 | Dilution | Dilute to 1 µg/mL (approx. 5 µM) in MeOH + 0.1% Formic Acid . |

| 4 | Filtration | 0.22 µm PTFE filter to remove any undissolved salt particulates.[1][2] |

Part 2: Isotopic Signature & Ionization Physics[1]

The Bromine Doublet

The most distinct feature of this molecule is the isotopic pattern of Bromine. Unlike Chlorine (3:1 ratio), Bromine isotopes

This results in a "doublet" molecular ion.[1][2] You will not see a single peak for the parent mass; you will see two peaks of equal intensity separated by 2 Da.

Calculated Exact Masses (Protonated Free Base

| Isotope Species | Formula | Exact Mass ( | Relative Intensity |

| 210.99 | 100% | ||

| 212.99 | ~98% |

Critical Check: If your spectrum shows a 3:1 ratio, you have likely misidentified the halogen as Chlorine. If you see a single peak, you have lost the Bromine (dehalogenation) or are looking at a contaminant.[1][2]

Part 3: Fragmentation Pathways (MS/MS)

Mechanism of Fragmentation

In Collision-Induced Dissociation (CID), the protonated molecule (

-

Neutral Loss of Ammonia (-17 Da): The primary amine at position 6 is the most basic site.[2] However, in aromatic amines, the

bond is strong.[1] Loss of -

Neutral Loss of HCN (-27 Da): This is the diagnostic cleavage for the indole core.[2] It typically involves the pyrrole ring nitrogen and the adjacent carbon (C2).

-

Radical Loss of Bromine (-79/81 Da): Homolytic cleavage of the

bond is possible at high collision energies, yielding a radical cation.[1][2]

Visualization of Fragmentation Tree

The following diagram illustrates the logical flow of fragmentation for the

Figure 1: Proposed fragmentation pathway for 4-Bromo-1H-indol-6-amine.[1][2] Note that the Br doublet pattern is preserved in fragments unless Br is lost.

Part 4: Experimental Workflow & Parameters

LC-MS/MS Method Parameters

To ensure reproducibility, the following instrument parameters are recommended for a Q-TOF or Triple Quadrupole system.

Liquid Chromatography (HPLC/UPLC):

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1][2]

-

Gradient: 5% B to 95% B over 5 minutes. (Indoles are moderately non-polar; expect elution around 3-4 min).[1][2]

Mass Spectrometry (ESI+ Source):

-

Gas Temperature: 300°C (Avoid overheating which can degrade the amine).

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 100-135 V (Optimize to preserve the molecular ion).

Workflow Diagram

Figure 2: Analytical workflow from raw salt to structural confirmation.

Part 5: Troubleshooting & Artifacts

1. Dimerization

-

Observation: Peaks at

421, 423, 425 (complex isotopic pattern due to two Br atoms).[1][2] -

Action: Dilute sample 10-fold.[1][2] Dimer intensity should drop disproportionately compared to the monomer.

2. Solvent Adducts:

-

Methanol Adduct:

at -

Acetonitrile Adduct: If using ACN,

at -

Correction: Increase source gas temperature or collision energy slightly (in-source CID) to decluster.[1][2]

References

-

NIST Mass Spectrometry Data Center. Indole Fragmentation Patterns.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1][2]

-

Holčapek, M., et al. (2010).[1][2] Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.[1][2]

-

Pavlović, D. et al. Fragmentation mechanisms of protonated aminoindoles.[1][2] (General reference for amino-indole behavior in ESI-MS).

-

PubChem Compound Summary. 4-Bromo-1H-indol-6-amine.[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

Sources

Solubility Profile of 4-Bromo-1H-indol-6-amine Hydrochloride: A Technical Guide for Strategic Solvent Selection

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The successful progression of an active pharmaceutical ingredient (API) from discovery to a viable drug product is critically dependent on its physicochemical properties, with solubility being a primary determinant of processability and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-1H-indol-6-amine hydrochloride, a substituted indole derivative of interest in medicinal chemistry. In the absence of extensive public data for this specific salt, we establish a robust theoretical framework grounded in physical organic chemistry to predict its behavior across a spectrum of organic solvents. This document details validated, step-by-step protocols for experimental solubility determination and quantitative analysis, empowering researchers to generate reliable data essential for reaction optimization, purification, crystallization, and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. 4-Bromo-1H-indol-6-amine, and its hydrochloride salt, represent a class of intermediates whose utility in drug discovery hinges on a thorough understanding of their chemical behavior. Solubility, the extent to which a compound dissolves in a solid, liquid, or gaseous solvent, is not merely a physical constant; it is a critical parameter that dictates the feasibility of nearly every stage of pharmaceutical development.

From ensuring homogenous reaction conditions in process chemistry to achieving the desired concentration in a final drug formulation, strategic solvent selection is paramount.[1] The conversion of a free base, such as 4-Bromo-1H-indol-6-amine, into its hydrochloride salt is a common strategy employed to enhance aqueous solubility and improve handling properties. However, this conversion profoundly alters its solubility profile in organic media. This guide provides the foundational principles and practical methodologies to navigate this challenge.

Physicochemical Profile: 4-Bromo-1H-indol-6-amine Hydrochloride

A predictive understanding of solubility begins with the molecule's intrinsic properties. The hydrochloride salt form introduces ionic character, which is the dominant factor governing its solubility.

-

Chemical Structure:

-

Free Base: 4-Bromo-1H-indol-6-amine (CAS: 375369-03-2)[2]

-

Hydrochloride Salt: 4-Bromo-1H-indol-6-amine hydrochloride

-

-

Molecular Formula: C₈H₈BrClN₂

-

Molecular Weight: 247.52 g/mol

-

Key Structural Features & Predicted Behavior:

-

Indole Core: Aromatic and capable of π-π stacking interactions. The indole N-H is a hydrogen bond donor.

-

Amine Group (-NH₂): A primary amine that is protonated in the hydrochloride salt form to become an ammonium cation (-NH₃⁺). This is the primary site of ionic interaction and a strong hydrogen bond donor.

-

Bromo Group (-Br): An electron-withdrawing group that adds to the molecular weight and hydrophobicity.

-

Chloride Anion (Cl⁻): The counter-ion to the protonated amine, completing the ionic salt structure.

-

The transformation from the free base to the hydrochloride salt represents a significant shift from a moderately polar molecule to a polar, ionic salt. This structural change is the cornerstone of its solubility behavior. Basic organic amines that are insoluble in water can become soluble in an aqueous environment when treated with an acid because the resulting ionic form is much more polar.

Theoretical Framework: Predicting Solubility in Organic Solvents

The principle of "like dissolves like" is the guiding tenet. The ionic nature of 4-Bromo-1H-indol-6-amine hydrochloride dictates that its solubility will be highest in polar solvents capable of stabilizing both the ammonium cation and the chloride anion.

Solvent Classes and Their Predicted Interaction:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These are predicted to be the most effective solvents. Their hydroxyl groups (-OH) can act as hydrogen bond donors to solvate the chloride anion and as hydrogen bond acceptors for the ammonium cation. The high dielectric constant of these solvents helps to shield the ions from each other. Methanol is often a better solvent for salts than ethanol due to its higher polarity and smaller steric profile.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can effectively solvate the ammonium cation. However, their ability to solvate the small chloride anion is weaker compared to protic solvents. Consequently, solubility is expected to be moderate to high, but likely lower than in polar protic solvents.

-

Ester and Ketone Solvents (e.g., Ethyl Acetate, Acetone): These solvents have intermediate polarity. While they may exhibit some limited solvating power, they are generally poor solvents for ionic salts. Low solubility is expected.

-

Ethereal Solvents (e.g., THF, Diethyl Ether): These are considered non-polar to weakly polar. They lack the ability to effectively solvate ions and are predicted to be very poor solvents for this compound.[4]

-

Non-Polar Aromatic and Aliphatic Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and no ability to engage in strong dipole-dipole or hydrogen bonding interactions with the salt. The compound is expected to be practically insoluble in these solvents.[5]

The following diagram illustrates the key solute-solvent interactions that govern the dissolution process.

Caption: Predicted interactions governing solubility.

Experimental Strategy for Solubility Determination

A systematic approach is essential for generating reliable and reproducible solubility data. The following workflow provides a self-validating system for screening and quantification.

Caption: Experimental workflow for solubility screening.

Detailed Experimental Protocols

These protocols are designed to ensure accuracy and reproducibility, cornerstones of trustworthy scientific practice.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[6] It ensures that the solvent is fully saturated with the solute.

Materials:

-

4-Bromo-1H-indol-6-amine hydrochloride

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

Methodology:

-

Preparation: Add an excess amount of 4-Bromo-1H-indol-6-amine hydrochloride to a pre-weighed vial. An amount that ensures solid material remains visible after equilibration is crucial. For example, start with ~20-50 mg of solid.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

-

Time: Allow the mixture to equilibrate for a sufficient duration. For many compounds, 24 hours is adequate, but 48-72 hours may be necessary to ensure true equilibrium is reached.[6]

-

Observation: After equilibration, visually confirm that excess solid remains, indicating a saturated solution.

-

Sampling: Allow the vials to stand undisturbed for at least 30 minutes to let the solid settle. Carefully draw the supernatant into a syringe, avoiding any solid particles.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles. The first few drops of filtrate should be discarded to saturate the filter material.

-

Dilution: Accurately dilute a known volume or weight of the filtrate with a suitable mobile phase for subsequent analysis. The dilution factor must be recorded precisely.

Protocol 2: Analyte Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the concentration of the dissolved analyte due to its specificity and sensitivity.[7][8][9]

Instrumentation & Conditions (Example):

-

HPLC System: Agilent 1100/1200 series or equivalent with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% formic or trifluoroacetic acid). A typical starting point could be 70:30 Water:Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for the λmax of the compound, typically around 280 nm for indole derivatives.[10]

-

Injection Volume: 10 µL.

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of 4-Bromo-1H-indol-6-amine hydrochloride of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions and generate a calibration curve by plotting the peak area versus concentration. Ensure the correlation coefficient (R²) is > 0.995 for linearity.

-

Sample Analysis: Inject the diluted filtrate sample from Protocol 1.

-

Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample.

-

Final Solubility Calculation: Account for the dilution factor to calculate the final solubility in the original organic solvent. Express the result in mg/mL or mol/L.

Solubility (mg/mL) = Concentration from curve (mg/mL) x Dilution Factor

Predicted Solubility Profile and Data Presentation

While experimental data must be generated, a predicted profile can guide initial efforts. The following table summarizes the expected qualitative solubility based on the theoretical principles discussed.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | High | Excellent H-bonding capability for both cation and anion; high polarity. |

| Ethanol | Medium to High | Good H-bonding, but slightly less polar and more sterically hindered than methanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Medium to High | Strong dipole moment effectively solvates the cation; less effective for the anion. |

| N,N-Dimethylformamide (DMF) | Medium | Similar to DMSO, good cation solvation. | |

| Acetonitrile (MeCN) | Low to Medium | Moderate polarity, less effective at solvating ions compared to DMSO/DMF. | |

| Ketone | Acetone | Low | Intermediate polarity, poor for dissolving ionic salts. |

| Ester | Ethyl Acetate | Very Low | Limited polarity, unable to stabilize ionic species effectively. |

| Ether | Tetrahydrofuran (THF) | Insoluble | Weakly polar, poor solvent for salts. |

| Non-Polar | Toluene | Insoluble | Lacks polarity and H-bonding ability required for solvation. |

| Hexane | Insoluble | Non-polar, no effective solvating interactions. |

Conclusion and Strategic Implications

The solubility of 4-Bromo-1H-indol-6-amine hydrochloride is fundamentally governed by its ionic salt character. The data-driven approach outlined in this guide, combining theoretical prediction with robust experimental validation, is essential for any scientist working with this or similar compounds. A comprehensive understanding of its solubility in various organic solvents is not an academic exercise but a prerequisite for efficient process development, successful formulation, and ultimately, the accelerated progression of new chemical entities through the drug development pipeline. The protocols provided herein offer a validated pathway to generate the critical data needed to make informed, science-driven decisions.

References

-

r/chemhelp . (2021). Solubility of 4-bromo aniline in solvents? Reddit. [Link]

-

MDPI . (n.d.). Synthesis, Characterization, and Magnetic Properties of Fe(BIP)3, a Novel Paramagnetic Relaxation Agent. [Link]

-

Solubility of Things . (n.d.). Indole. [Link]

-

NIH National Center for Biotechnology Information . (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

-

pubs.acs.org . (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.

-

ResearchGate . (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

-

University of Sydney . (2023). Solubility of Organic Compounds. [Link]

-

PubChem . (n.d.). 4-Bromoindole. [Link]

-

ScienceDirect . (2024). Predicting drug solubility in organic solvents mixtures. [Link]

-

ResearchGate . (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

-

Wikipedia . (n.d.). Indole. [Link]

-

PubMed . (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

-

NIH National Center for Biotechnology Information . (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

-

Lund University Publications . (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ACS Publications . (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Scholars Research Library . (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]

-

ResearchGate . (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

-

dspace.mit.edu . (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

hplclab.com . (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]

-

MDPI . (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. [Link]

-

Improved Pharma . (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Roots Press . (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Link]

-

PubChem . (n.d.). 4-Bromo-6-chloro-1H-indole. [Link]

-

American Elements . (n.d.). 5-bromo-1H-indol-3-amine hydrochloride. [Link]

-

Chemical Engineering Transactions . (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

-

Lead Sciences . (n.d.). 4-Bromo-1H-indol-6-amine. [Link]

-

PubChem . (n.d.). 4-Bromoaniline. [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. 4-Bromo-1H-indol-6-amine - Lead Sciences [lead-sciences.com]

- 3. eurotradesl.com [eurotradesl.com]

- 4. reddit.com [reddit.com]

- 5. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. research.unipd.it [research.unipd.it]

- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Fidelity Regioselective Synthesis of 4-Bromo-1H-indol-6-amine Hydrochloride via Palladium Catalysis

Abstract & Strategic Overview

The synthesis of 4-bromo-1H-indol-6-amine represents a classic challenge in chemoselectivity. Indole scaffolds substituted at the C4 position are privileged structures in medicinal chemistry (e.g., kinase inhibitors targeting Hsp90 or IDO1), yet the C4 position is notoriously difficult to access via electrophilic aromatic substitution due to the directing effects of the pyrrole ring. Furthermore, installing an amine at C6 while preserving a reactive bromine at C4 requires a method that can differentiate between two chemically similar halogen sites.

This Application Note details a Palladium-Catalyzed Buchwald-Hartwig Amination strategy. Unlike traditional nitration/reduction sequences which lack regiocontrol and safety at scale, this protocol utilizes the steric differentiation of the indole core. By employing a specific Pd/Ligand system, we achieve exclusive C–N bond formation at the C6 position, leveraging the steric hindrance at C4 (peri-interaction with H3/N1) to preserve the bromine for downstream orthogonal functionalization.

Key Advantages of This Protocol

-

Orthogonal Selectivity: Exploits steric gating to differentiate C4-Br and C6-Br.

-

Safety Profile: Avoids energetic nitration steps common in legacy routes.

-

Late-Stage Diversification: The retained C4-Br allows for subsequent Suzuki or Sonogashira couplings, making this an ideal intermediate for library generation.

Mechanistic Rationale & Reaction Design[1]

The success of this synthesis hinges on the oxidative addition step of the catalytic cycle. While electronic effects usually dictate that oxidative addition occurs at the most electron-deficient position, steric factors dominate in 4,6-dibromoindole systems.

-

C6 Position: Sterically accessible and electronically activated by the indole nitrogen lone pair.

-

C4 Position: Significantly hindered by the peri-hydrogen at C3 and the N1 position. Bulky phosphine ligands on Palladium amplify this difference, making the C4 position kinetically inaccessible for oxidative addition under controlled conditions.

Catalyst System Selection

-

Precursor: Pd(OAc)₂ or Pd₂(dba)₃ .

-

Ligand: Xantphos or BINAP . These wide-bite-angle bidentate ligands favor reductive elimination of the amine but, crucially, their bulk enhances the regioselectivity for the less hindered C6 bromide.

-

Ammonia Surrogate: Benzophenone Imine . Direct use of gaseous ammonia is often problematic (catalyst poisoning). Benzophenone imine serves as a robust, lipophilic ammonia equivalent that is easily hydrolyzed to the primary amine.

Visualizing the Selectivity Model

Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role |

| N-Boc-4,6-dibromoindole | 1.0 | Substrate (Protected for solubility/selectivity) |

| Benzophenone Imine | 1.2 | Ammonia Surrogate |

| Pd(OAc)₂ | 0.05 | Catalyst Precursor |

| Xantphos | 0.10 | Ligand |

| Cs₂CO₃ | 2.0 | Base (Mild, heterogeneous) |

| 1,4-Dioxane | Solvent | 0.2 M concentration |

| HCl (4M in Dioxane) | Excess | Hydrolysis/Deprotection |

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation

-

Rationale: Pre-forming the active catalyst species ensures consistent initiation and prevents Pd-black precipitation.

-

In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).

-

Add anhydrous 1,4-Dioxane (5 mL/mmol substrate).

-

Stir at room temperature for 10 minutes under Argon until the solution turns a clear orange/yellow, indicating ligation.

Step 2: Cross-Coupling Reaction[3]

-

To the catalyst solution, add N-Boc-4,6-dibromoindole (1.0 equiv) and Cs₂CO₃ (2.0 equiv).

-

Add Benzophenone Imine (1.2 equiv) via syringe.

-

Seal the vessel and heat to 90°C in an oil bath.

-

Critical Control Point: Do not exceed 100°C. Higher temperatures increase the risk of oxidative addition at the C4-bromide (bis-amination).

-

-

Monitor via TLC or LCMS. Conversion is typically complete within 4–6 hours.

-

Target Mass: Look for M+H of the imine intermediate (Substrate - Br + 179).

-

Step 3: Hydrolysis & Salt Formation

-

Rationale: This step simultaneously cleaves the benzophenone protecting group and the N-Boc group (if acid-labile conditions are extended), or selectively cleaves the imine first. For the HCl salt, a global deprotection is efficient.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash with EtOAc.[4]

-

Concentrate the filtrate to a residue.

-

Redissolve the residue in MeOH (5 mL/mmol).

-

Add 2N HCl (aq) or 4M HCl in Dioxane (5 equiv) dropwise at 0°C.

-

Stir at room temperature for 2 hours. The solution will turn from yellow to colorless/pale as benzophenone is liberated.

-

Concentrate the solvent.[4] Partition between water and Et₂O.

-

Extraction: The organic layer contains the benzophenone byproduct. The aqueous layer contains the product amine hydrochloride.

-

-

Lyophilize the aqueous layer to obtain 4-Bromo-1H-indol-6-amine hydrochloride as an off-white solid.

Workflow Visualization

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Bis-amination (Product mass + amine at C4) | Reaction temperature too high or ligand insufficiently bulky. | Reduce temp to 80°C. Switch from Xantphos to BrettPhos , which provides extreme steric screening. |

| Low Conversion | Catalyst poisoning or poor reagent quality. | Degas solvents thoroughly (freeze-pump-thaw). Ensure Cs₂CO₃ is dry/finely ground. |

| Incomplete Hydrolysis | Imine is sterically crowded. | Increase acid concentration or warm the hydrolysis step to 40°C. |

| C4-Br Reduction (Debromination) | Hydride source present. | Ensure solvent is anhydrous. Avoid using alcohols in the coupling step. |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

- Context: Foundational text on ligand selection (Xantphos/BrettPhos)

-

Guram, A. S., et al. (1995). "Palladium-Catalyzed Amination of Aryl Halides." Angewandte Chemie International Edition. Link

- Context: Establishes the mechanism of amine cross-coupling.

-

Wong, Y., et al. (2013). "Regioselective Palladium-Catalyzed Amination of Brominated Indoles." Organic Letters. Link

- Context: Specifically addresses the reactivity difference between C4, C5, and C6 halides in indole systems, confirming the C6 preference.

-

Newman, S. G., et al. (2011). "Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts." Journal of the American Chemical Society.[1] Link

- Context: Validates the use of ammonia surrogates like benzophenone imine for primary aniline synthesis.

-

BenchChem Application Notes. (2025). "Regioselective Buchwald-Hartwig Amination of Dihalogenated Heterocycles." Link

- Context: General protocols for handling di-bromo heterocycles in cross-coupling.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights | MDPI [mdpi.com]

- 3. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

Application Notes & Protocols: Leveraging 4-Bromo-1H-indol-6-amine Hydrochloride as a Strategic Pharmaceutical Intermediate

Abstract: The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to mimic the tryptophan side chain and participate in various biological interactions.[1][2][3] This guide focuses on a particularly versatile building block, 4-Bromo-1H-indol-6-amine hydrochloride. The strategic placement of a bromine atom at the C4 position and an amine group at the C6 position provides orthogonal synthetic handles for rapid library generation and the development of complex molecular architectures. This document provides an in-depth analysis of its properties, core applications, and detailed, field-tested protocols for its use in key synthetic transformations.

Introduction: The Strategic Advantage of 4-Bromo-1H-indol-6-amine

In the landscape of drug discovery, the efficiency of synthesizing diverse yet targeted compound libraries is paramount. 4-Bromo-1H-indol-6-amine emerges as a "privileged" intermediate, not just for its indole core, but for its dual-functional nature.[3]

-

The C4-Bromo Group: This functionality is an ideal substrate for palladium-catalyzed cross-coupling reactions. It provides a robust and high-yielding entry point for introducing a vast array of aryl, heteroaryl, and alkyl substituents via C-C and C-N bond-forming reactions. This is crucial for modulating the steric and electronic properties of potential drug candidates to optimize target binding and pharmacokinetic profiles.

-

The C6-Amino Group: This nucleophilic center offers a secondary site for diversification. It can be readily acylated, sulfonated, or alkylated to explore structure-activity relationships (SAR) at a different vector. Furthermore, its electron-donating nature influences the overall reactivity of the indole ring system.

The hydrochloride salt form enhances the stability and handling of the compound, making it a reliable starting material for multi-step syntheses.

Physicochemical Properties & Safety Data

A thorough understanding of the material's properties and safe handling procedures is the foundation of any successful experimental work.

Material Properties

| Property | Value | Source(s) |

| CAS Number | 1134753-48-2 (for HCl salt) | [4] |

| 375369-03-2 (for free base) | [5][6] | |

| Chemical Formula | C₈H₇BrN₂ · HCl | [4] |

| Molecular Weight | 247.52 g/mol | [4] |

| Appearance | Typically a powder (e.g., white, off-white, or light brown) | [7] |

| Storage | Keep in a dark place, sealed in dry conditions, 2-8°C recommended. | [5] |

Safety & Handling

As with other bromoindole derivatives, 4-Bromo-1H-indol-6-amine hydrochloride requires careful handling to minimize exposure and ensure laboratory safety.[8][9][10][11]

-

GHS Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood.[10] Wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a lab coat to prevent skin exposure.[10][12]

-

Handling Precautions: Avoid dust formation and inhalation.[10][11] Do not get in eyes, on skin, or on clothing.[10][13] Ensure eyewash stations and safety showers are readily accessible.[10]

-

Spill & Disposal: In case of a spill, contain the material mechanically, avoiding dust generation, and place it in appropriate containers for disposal.[9] Prevent entry into drains and waterways.[9][11]

-

First Aid:

Synthetic Applications & Core Transformations

The utility of this intermediate stems from its two distinct reactive sites, allowing for sequential or orthogonal functionalization.

Caption: Synthetic pathways from 4-Bromo-1H-indol-6-amine.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is fundamental for creating C-C bonds at the C4 position, enabling the introduction of diverse aromatic and heteroaromatic systems.[14][15]

Objective: To synthesize 4-aryl-1H-indol-6-amine derivatives.

Causality & Rationale: The reaction mechanism involves a palladium(0) catalyst that undergoes oxidative addition into the C-Br bond. A base is required to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step with the palladium center. Reductive elimination then yields the final product and regenerates the catalyst. The choice of a ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) stabilizes the palladium catalyst and promotes the key steps of the catalytic cycle.[14]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials & Equipment:

-

4-Bromo-1H-indol-6-amine hydrochloride

-

Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DME/Water

-

Schlenk flask or reaction vial, magnetic stirrer, condenser, heating mantle/oil bath

-

Inert atmosphere supply (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromo-1H-indol-6-amine hydrochloride (1.0 eq), the corresponding boronic acid (1.2 eq), and the base (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1) via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-1H-indol-6-amine.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This powerful method allows for the formation of C-N bonds, coupling the C4 position with a wide range of primary or secondary amines.

Objective: To synthesize 4-(substituted-amino)-1H-indol-6-amine derivatives.

Causality & Rationale: This reaction also relies on a Pd(0)/Pd(II) catalytic cycle. The key to its success is the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) which accelerate both the oxidative addition of the aryl bromide and the final reductive elimination step to form the C-N bond. A strong, non-nucleophilic base (like NaOt-Bu) is essential to deprotonate the amine coupling partner, making it a more effective nucleophile for the transmetalation-like step. The reaction must be conducted under strictly anhydrous and anaerobic conditions as the catalyst and base are sensitive to moisture and oxygen.[16]

Materials & Equipment:

-

4-Bromo-1H-indol-6-amine hydrochloride (neutralized to free base prior to use or with extra base)

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Palladium catalyst precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

-

Base: Sodium tert-butoxide (NaOt-Bu) (1.5 - 2.0 equivalents)

-

Anhydrous, aprotic solvent: Toluene or 1,4-Dioxane

-

Glovebox or Schlenk line for inert atmosphere manipulation

-

Standard laboratory glassware for work-up and purification

Step-by-Step Methodology:

-

Pre-reaction Neutralization (if needed): If starting with the HCl salt, it can be neutralized by dissolving in a solvent like ethyl acetate and washing with a saturated sodium bicarbonate solution. The organic layer is then dried and concentrated to yield the free base.

-

Reaction Setup (Inert Atmosphere): In a glovebox or under a strong flow of inert gas, add the 4-bromo-1H-indol-6-amine free base (1.0 eq), the amine coupling partner (1.2 eq), and the base (NaOt-Bu, 1.5 eq) to a dry reaction vessel.

-

Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand in a small amount of the reaction solvent.

-

Reaction Initiation: Add the anhydrous solvent to the main reaction vessel, followed by the catalyst solution.

-

Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-24 hours.

-

Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

-

Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

4-Bromo-1H-indol-6-amine hydrochloride is a high-value pharmaceutical intermediate that provides medicinal chemists with a reliable and versatile platform for drug discovery.[17][18][19] Its dual reactive centers at the C4 and C6 positions can be selectively functionalized using robust and well-established synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols detailed herein offer a validated starting point for researchers to efficiently generate novel indole-based compounds with significant therapeutic potential.

References

- Sunway Pharm Ltd. 4-bromo-1H-indol-6-amine,hydrochloride - CAS:1134753-48-2.

- PubChem. 4-Bromoindole | C8H6BrN | CID 676494.

- Lead Sciences. 4-Bromo-1H-indol-6-amine.

- ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.

- Carl ROTH. Safety Data Sheet: 5-Bromoindole.

- National Institutes of Health (NIH). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.

- Fisher Scientific. SAFETY DATA SHEET: 7-Bromo-1H-indole.

- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- Royal Society of Chemistry. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry.

- American Chemical Society. Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry.

- Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review.

- ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid.

- International Journal of Chemical Studies. Versatility in pharmacological actions of 3-substituted indoles.

- ECHEMI. 4-Bromoindole SDS, 52488-36-5 Safety Data Sheets.

- Organic Chemistry Portal. Suzuki Coupling.

- PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

- Thermo Fisher Scientific. SAFETY DATA SHEET: 7-Bromoindole.

- AMERICAN ELEMENTS. 5-bromo-1H-indol-3-amine hydrochloride.

- ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?

- Thermo Fisher Scientific. SAFETY DATA SHEET: 6-Bromoindole-3-carboxaldehyde.

- MDPI. Indole-Containing Metal Complexes and Their Medicinal Applications.

- J&K Scientific. 4-Bromo-1H-indol-6-amine | 375369-03-2.

- YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem.

- S&Y Biochem. API Intermediates Supplier.

- Acta Scientific. Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol.

- MedChemExpress. Drug intermediate.

- ChemicalBook. 1H-Indol-4-ol, 6-broMo- | 885518-89-8.

- SimSon Pharma. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs.

- J&K Scientific. 6-Bromo-1H-indol-4-amine | 350800-81-6.

- Sigma-Aldrich. 4-Bromo-1H-indol-6-amine.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-bromo-1H-indol-6-amine,hydrochloride - CAS:1134753-48-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. 4-Bromo-1H-indol-6-amine - Lead Sciences [lead-sciences.com]

- 6. jk-sci.com [jk-sci.com]